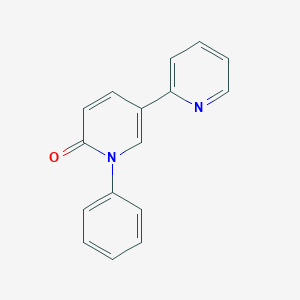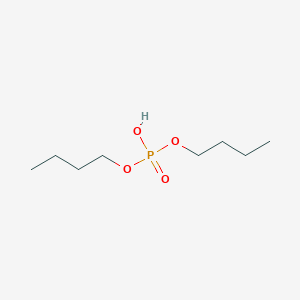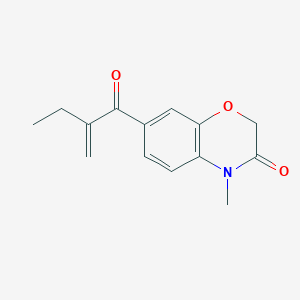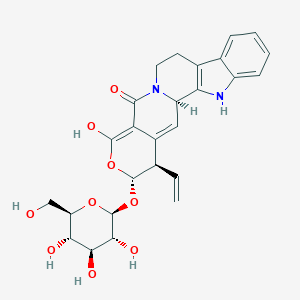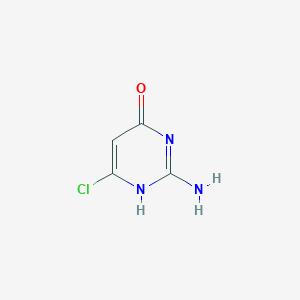![molecular formula C4H2Cl2FNO B049495 5-[Dichloro(fluoro)methyl]-1,2-oxazole CAS No. 116584-44-2](/img/structure/B49495.png)
5-[Dichloro(fluoro)methyl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Dichloro(fluoro)methyl]-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal and agricultural chemistry. This compound is a heterocyclic organic molecule that contains both chlorine and fluorine atoms in its structure.
Applications De Recherche Scientifique
5-[Dichloro(fluoro)methyl]-1,2-oxazole has been extensively studied for its potential applications in medicinal and agricultural chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. It has been found to inhibit the growth of cancer cells and viruses by interfering with their DNA replication and protein synthesis processes. In agricultural chemistry, 5-[Dichloro(fluoro)methyl]-1,2-oxazole has been studied for its herbicidal and fungicidal activities. It has been found to inhibit the growth of weeds and fungi by interfering with their metabolic processes.
Mécanisme D'action
The mechanism of action of 5-[Dichloro(fluoro)methyl]-1,2-oxazole involves the inhibition of various enzymes and proteins involved in DNA replication, protein synthesis, and metabolic processes. This compound binds to the active sites of these enzymes and proteins, preventing them from carrying out their normal functions. This leads to the inhibition of cell growth and division, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-[Dichloro(fluoro)methyl]-1,2-oxazole depend on the specific application and concentration of the compound. In medicinal chemistry, this compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viruses and bacteria. In agricultural chemistry, it has been found to inhibit the growth of weeds and fungi by interfering with their metabolic processes. However, this compound can also have toxic effects on non-target organisms, including humans and animals, if not used properly.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[Dichloro(fluoro)methyl]-1,2-oxazole in lab experiments include its high potency and specificity towards target enzymes and proteins, as well as its broad range of applications in various fields. However, the limitations of using this compound include its potential toxicity to non-target organisms, as well as the difficulty in synthesizing and handling it due to its hazardous nature.
Orientations Futures
There are several future directions for research on 5-[Dichloro(fluoro)methyl]-1,2-oxazole. In medicinal chemistry, this compound could be further studied for its potential as a cancer therapy or antiviral agent. In agricultural chemistry, it could be further studied for its potential as a herbicide or fungicide with reduced toxicity to non-target organisms. Additionally, the synthesis and handling of this compound could be improved to make it safer and more accessible for research purposes.
Conclusion
In conclusion, 5-[Dichloro(fluoro)methyl]-1,2-oxazole is a heterocyclic organic molecule that has potential applications in medicinal and agricultural chemistry. Its synthesis method involves the reaction of 2,2-dichloro-1,1,1-trifluoroethane with oxazole in the presence of a catalyst. This compound has been extensively studied for its anticancer, antiviral, and antibacterial properties, as well as its herbicidal and fungicidal activities. Its mechanism of action involves the inhibition of various enzymes and proteins involved in DNA replication, protein synthesis, and metabolic processes. However, this compound can also have toxic effects on non-target organisms if not used properly. Future research directions include further studies on its potential applications and improved synthesis and handling methods.
Méthodes De Synthèse
The synthesis of 5-[Dichloro(fluoro)methyl]-1,2-oxazole involves the reaction of 2,2-dichloro-1,1,1-trifluoroethane with oxazole in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of the product depends on the reaction conditions. The chemical structure of 5-[Dichloro(fluoro)methyl]-1,2-oxazole is shown in Figure 1.
Figure 1: Chemical structure of 5-[Dichloro(fluoro)methyl]-1,2-oxazole
Propriétés
Numéro CAS |
116584-44-2 |
|---|---|
Nom du produit |
5-[Dichloro(fluoro)methyl]-1,2-oxazole |
Formule moléculaire |
C4H2Cl2FNO |
Poids moléculaire |
169.97 g/mol |
Nom IUPAC |
5-[dichloro(fluoro)methyl]-1,2-oxazole |
InChI |
InChI=1S/C4H2Cl2FNO/c5-4(6,7)3-1-2-8-9-3/h1-2H |
Clé InChI |
CPEUKVPGMRFBRX-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1)C(F)(Cl)Cl |
SMILES canonique |
C1=C(ON=C1)C(F)(Cl)Cl |
Synonymes |
Isoxazole, 5-(dichlorofluoromethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




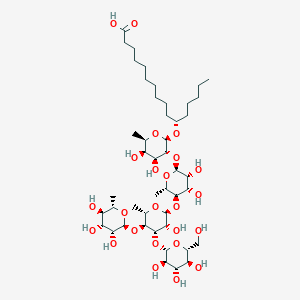


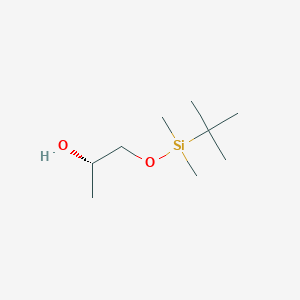
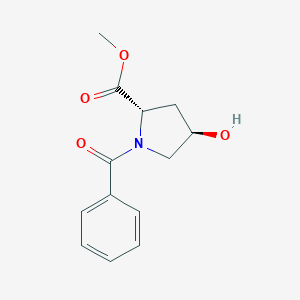
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)
